Thiophene

Catalog No.
S585743
CAS No.
110-02-1
M.F
C4H4S
SCH=CHCH=CH
C4H4S
M. Wt
84.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene

CAS Number

110-02-1

Product Name

Thiophene

IUPAC Name

thiophene

Molecular Formula

C4H4S
SCH=CHCH=CH
C4H4S

Molecular Weight

84.14 g/mol

InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H

InChI Key

YTPLMLYBLZKORZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1

Solubility

less than 1 mg/mL at 75° F (NTP, 1992)
0.04 M
3.01 mg/mL at 25 °C
MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE.
SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE
water solubility = 3,020 mg/l @ 25 °C
Solubility in water: none

Synonyms

CP 34; Divinylene sulfide; Furan, thio-; Huile H50; Huile HSO; NSC 405073; Thiacyclopentadiene; Thiaphene; Thiofuran; Thiofurfuran; Thiole; Thiophen; Thiotetrole;

Canonical SMILES

C1=CSC=C1

Broad Spectrum of Pharmacological Potential

Thiophene and its derivatives exhibit a wide range of potential therapeutic applications []. Studies have shown their effectiveness in various fields, including:

  • Antimicrobial activity: Certain thiophene derivatives demonstrate promising antimicrobial properties against various bacteria, fungi, and viruses [].
  • Anti-inflammatory and analgesic effects: Research suggests that thiophene derivatives can possess anti-inflammatory and analgesic properties, making them potential candidates for treating pain and inflammatory conditions [].
  • Anticancer properties: Several studies have explored the potential of thiophene derivatives as anticancer agents. These compounds may act through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis [].
  • Other potential applications: Thiophene derivatives are also being investigated for their potential roles in treating various other diseases, such as epilepsy, anxiety, arrhythmias, and neurodegenerative disorders [].

Advantages of Using Thiophene Derivatives

Several advantages make thiophene derivatives attractive candidates for drug development:

  • Structural diversity: The versatile structure of thiophene allows for various modifications, enabling researchers to tailor the molecule's properties for specific therapeutic purposes [].
  • Biocompatibility: Some thiophene derivatives exhibit good biocompatibility, meaning they are well-tolerated by the body [].
  • Synthetic accessibility: Thiophene derivatives can be readily synthesized using well-established chemical procedures [].

Thiophene is a five-membered heterocyclic compound characterized by a ring structure containing four carbon atoms and one sulfur atom. It is a colorless liquid with a boiling point of approximately 84 °C and possesses a distinctive odor similar to that of benzene. Thiophene is insoluble in water but miscible with most organic solvents. It is commonly found in coal tar and can be isolated from commercial benzene through chemical processes, as their boiling points are closely aligned, making separation via distillation challenging .

As an aromatic compound, thiophene exhibits significant reactivity due to its electron-rich nature, making it more reactive than benzene. This property allows it to participate in various

Thiophene is a flammable liquid with a low flash point (-9 °C) and a high vapor pressure []. It is harmful if swallowed and can cause serious eye irritation. Additionally, thiophene vapors are harmful if inhaled and can be toxic to aquatic life [].

Safety Precautions:

  • Handle thiophene with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

  • Electrophilic Substitution: The compound is particularly reactive at the 2- and 5-positions, allowing for substitution reactions that yield various derivatives. Thiophene brominates significantly faster than benzene, demonstrating its enhanced reactivity .
  • Oxidation: Thiophene can be oxidized at both the sulfur atom and the double bond positions, leading to products like thiophene S-oxide and thiophene 2,3-epoxide. These reactions can involve complex rearrangements and dimerizations .
  • Nucleophilic Substitution: Substituted thiophenes with electron-withdrawing groups exhibit increased nucleophilicity, allowing for further functionalization .
  • Reduction: Thiophene can be hydrogenated to form tetrahydrothiophene, while desulfurization processes can convert it into n-butane using catalysts such as Raney nickel .

Thiophene derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. They exhibit properties such as:

  • Antibacterial: Some thiophene compounds demonstrate effective antibacterial activity.
  • Anti-inflammatory: Certain derivatives have shown promise in reducing inflammation.
  • Anticancer: Thiophene-based compounds are being explored for their potential anticancer effects.
  • Psychotropic Effects: Some derivatives may possess anti-anxiety and antipsychotic properties .

These biological activities make thiophenes valuable in pharmaceutical applications.

Several methods exist for synthesizing thiophene, including:

  • Paal-Knorr Synthesis: This method involves heating 1,4-dicarbonyl compounds with phosphorus pentasulfide to yield thiophene .
  • Gewald Aminothiophene Synthesis: A base-catalyzed condensation of a ketone with β-acetonitrile leads to the formation of aminothiophenes upon cyclization with sulfur .
  • Industrial Methods: High-temperature reactions between n-butane and sulfur or the thermal reaction of acetylene with hydrogen sulfide are utilized for large-scale production .
  • Recent Advances: Newer methods involve metal-free dehydration of alkynols with elemental sulfur or using palladium complexes for C-H arylation of thiophenes .

Thiophene and its derivatives find applications across various fields:

  • Pharmaceuticals: Due to their biological activities, thiophenes are used in drug development.
  • Agriculture: Certain thiophene derivatives serve as agrochemicals.
  • Materials Science: Thiophenes are integral in creating conductive polymers and organic semiconductors.
  • Solvents: They act as non-polar solvents in various chemical processes .

Research into the interactions of thiophenes with other compounds has revealed insights into their reactivity and potential applications:

  • Metabolic Activation: Studies indicate that oxidation reactions may play a role in the metabolic activation of thiophene-containing drugs, impacting their efficacy and safety profiles .
  • Electrophilic Interactions: Thiophenes engage readily in electrophilic interactions due to their electron-rich nature, leading to diverse functionalization possibilities .

Thiophene shares structural similarities with several other heterocyclic compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureKey CharacteristicsReactivity Level
FuranOxygen instead of sulfurLess stable than thiophene; more reactive towards electrophilesModerate
PyrroleNitrogen instead of sulfurExhibits basic properties; highly reactive at the nitrogen siteHigh
BenzeneNo heteroatomStable aromatic compound; less reactive than thiopheneLow

Thiophene stands out due to its unique combination of aromatic stability and enhanced reactivity compared to benzene while offering distinct biological activities akin to pyrrole and furan but without basic properties .

Physical Description

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

1.8

Boiling Point

183.9 °F at 760 mm Hg (NTP, 1992)
84.0 °C
84.0 °C @ 760 MM HG
84 °C

Flash Point

30 °F (NTP, 1992)
30 °F (-1 °C) (CLOSED CUP)
-1 °C

Vapor Density

2.9 (NTP, 1992) (Relative to Air)
2.9 (AIR= 1)
Relative vapor density (air = 1): 2.9

Density

1.0649 at 68 °F (NTP, 1992)
d204 1.06
1.06494 @ 20 °C/4 °C
Relative density (water = 1): 1.06

LogP

1.81 (LogP)
1.81
log Kow = 1.81

Odor

SLIGHT AROMATIC ODOR RESEMBLING BENZENE

Melting Point

-36.8 °F (NTP, 1992)
-39.4 °C
Mp -38.3 °
-38.3°C
-38 °C

UNII

SMB37IQ40B

GHS Hazard Statements

Aggregated GHS information provided by 255 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 255 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 249 of 255 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.6%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (62.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (24.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (16.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (49.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (36.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20 mm Hg at 32 °F ; 60 mm Hg at 68.2° F; 760 mm Hg at 183.9° F (NTP, 1992)
79.67 mmHg
79.7 mm Hg @ 25 °C
Vapor pressure, kPa at 12.5 °C: 5.3

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

110-02-1

Wikipedia

Thiophene

Biological Half Life

0.15 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

MADE AVAILABLE IN COMMERCIAL QUANTITIES BY PROCESS UTILIZING DEHYDROGENATION OF BUTANE WITH SULFUR AS DEHYDROGENATING AGENT, FOLLOWED BY CYCLIZATION WITH SULFUR TO FORM THIOPHENE RING. LAB PREPN BY HEATING SODIUM SUCCINATE WITH PHOSPHORUS TRISULFIDE. ALSO PREPARED BY PASSING ETHYLENE OR ACETYLENE INTO BOILING SULFUR; OR BY PASSING ACETYLENE AND HYDROGEN SULFIDE OVER HOT BAUXITE OR NICKEL HYDROXIDE.
FROM...PETROLEUM; SYNTHETICALLY FROM HEATING SODIUM SUCCINATE WITH PHOSPHORUS TRISULFIDE.

General Manufacturing Information

Thiophene: ACTIVE
THIOPHENE IS A SULFUR-CONTAINING FLAVOR COMPOUND FORMED BY MAILLARD REACTIONS IN HEAT-PROCESSED COFFEE AND BEEF. /FROM TABLE/
/THIOPHENE IS A/ SOLVENT SIMILAR TO BENZENE, BUT SUITABLE FOR LOWER & HIGHER TEMPERATURES...
STUDIES WERE CONDUCTED ON DEODORIZATION CATALYSTS. THIOPHENE WAS USED AS MODEL IN LOW CONCN RANGE.
MILK XANTHINE OXIDASE CATALYZED THE OXIDATION OF CROTONALDEHYDE WHEN PRESENT AS A SUSPENSION IN THIOPHENE OR IN OTHER NONPOLAR SOLVENTS.
FOUND IN COAL TAR, IN COAL GAS & TECHNICAL BENZENE.

Analytic Laboratory Methods

ANALYTE: THIOPHENE; MATRIX: AIR; RANGE: 0.05-GREATER THAN 7 MG/CU M; PROCEDURE: ADSORPTION ON CHARCOAL, DESORPTION WITH TOLUENE, GC ANALYSIS.
PARTITION CONSTANT FOR THIOPHENE IN AQ SOLN WAS DETERMINED BY GAS CHROMATOGRAPHY IN WASTEWATER.

Dates

Modify: 2023-08-15

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